Patent-Validated Synthetic Utility for Glucagon Receptor Antagonists vs. Unvalidated Analogs
4-Bromo-6-chloro-8-methylquinoline is explicitly claimed and exemplified as a key intermediate in the synthesis of glucagon receptor antagonist compounds in US Patent 8,436,015 B2 [1]. This patent validation provides a clear, documented application pathway, whereas many close analogs (e.g., 6-Bromo-4-chloro-8-methylquinoline, 8-Bromo-4-chloro-2-methylquinoline) lack this specific, high-value patent linkage .
| Evidence Dimension | Presence in patent claims/examples |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified as a synthetic intermediate |
| Comparator Or Baseline | 6-Bromo-4-chloro-8-methylquinoline (CAS 1086062-90-9) and other listed analogs: No equivalent patent linkage |
| Quantified Difference | Target compound has a validated, published route to a specific class of drug candidates; comparators do not. |
| Conditions | Review of patent literature (US Patent 8,436,015 B2) |
Why This Matters
This reduces research risk and accelerates development by providing a proven, patent-backed synthetic starting point for a defined therapeutic class.
- [1] US Patent 8,436,015 B2. (2013). Glucagon receptor antagonist compounds, compositions containing such compounds and methods of use. Merck Sharp & Dohme Corp. View Source
